molecular formula C22H12ClNO5 B11052891 4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione

4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione

Cat. No.: B11052891
M. Wt: 405.8 g/mol
InChI Key: MGCXEOSWRAJTEN-UHFFFAOYSA-N
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Description

4-CHLORO-5-(4-TOLUIDINO)ANTHRA[1,2-D][1,3]DIOXOLE-2,6,11-TRIONE is a complex organic compound with a molecular formula of C_22H_12ClNO_5. This compound belongs to the class of anthraquinone derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, dye production, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-5-(4-TOLUIDINO)ANTHRA[1,2-D][1,3]DIOXOLE-2,6,11-TRIONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as anthraquinone derivatives and 4-chlorotoluene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-CHLORO-5-(4-TOLUIDINO)ANTHRA[1,2-D][1,3]DIOXOLE-2,6,11-TRIONE involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control .

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-5-(4-TOLUIDINO)ANTHRA[1,2-D][1,3]DIOXOLE-2,6,11-TRIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-CHLORO-5-(4-TOLUIDINO)ANTHRA[1,2-D][1,3]DIOXOLE-2,6,11-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-5-(4-TOLUIDINO)ANTHRA[1,2-D][1,3]DIOXOLE-2,6,11-TRIONE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CHLORO-5-(4-TOLUIDINO)ANTHRA[1,2-D][1,3]DIOXOLE-2,6,11-TRIONE stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C22H12ClNO5

Molecular Weight

405.8 g/mol

IUPAC Name

4-chloro-5-(4-methylanilino)naphtho[2,3-g][1,3]benzodioxole-2,6,11-trione

InChI

InChI=1S/C22H12ClNO5/c1-10-6-8-11(9-7-10)24-17-14-15(20-21(16(17)23)29-22(27)28-20)19(26)13-5-3-2-4-12(13)18(14)25/h2-9,24H,1H3

InChI Key

MGCXEOSWRAJTEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C3=C(C4=C2C(=O)C5=CC=CC=C5C4=O)OC(=O)O3)Cl

Origin of Product

United States

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